REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)Cl.O=P(Cl)(Cl)[Cl:9].O[C:13]1[CH:18]=[C:17]([CH3:19])[NH:16][C:15](=[O:20])[C:14]=1[C:21]#[N:22].[NH4+].[OH-]>C(Cl)(Cl)Cl>[Cl:9][C:13]1[CH:18]=[C:17]([CH3:19])[NH:16][C:15](=[O:20])[C:14]=1[C:21]#[N:22] |f:3.4|
|
Name
|
Heterocycles
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(NC(=C1)C)=O)C#N
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Type
|
CUSTOM
|
Details
|
Stirred 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
CUSTOM
|
Details
|
Quenched
|
Type
|
CUSTOM
|
Details
|
reaction while hot and
|
Type
|
ADDITION
|
Details
|
poured into 1 L beaker with 100 “
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
Washed solid with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
Gave
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(NC(=C1)C)=O)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.58 mmol | |
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |